(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Catalog No.
S808150
CAS No.
1187931-07-2
M.F
C6H12N2O2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

CAS Number

1187931-07-2

Product Name

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

IUPAC Name

2-[(3R)-3-aminopyrrolidin-1-yl]acetic acid

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m1/s1

InChI Key

CVERFTFADAXMTR-RXMQYKEDSA-N

SMILES

C1CN(CC1N)CC(=O)O

Canonical SMILES

C1CN(CC1N)CC(=O)O

Isomeric SMILES

C1CN(C[C@@H]1N)CC(=O)O

Peptide Nucleic Acid-Assisted Gene Editing

Specific Scientific Field: Biotechnology and Genetic Engineering

Methods of Application: The method involves the use of gamma-modified PNAs to invade targeted DNA. T7EI then recognizes and cleaves the PNA-invaded DNA, introducing DSBs .

Pectin in Food and Pharmaceutical Industries

Specific Scientific Field: Food Science and Pharmaceutical Industry

Summary of the Application: Pectin, a plant-based hydrocolloid, is commonly used in the food industry as an additive in foods such as jams, jellies, low-calorie foods, stabilizing acidified milk products, thickener, and emulsifier . It is also used in the pharmaceutical industry for the preparation of medicines that reduce blood cholesterol level and cure gastrointestinal disorders, as well as in cancer treatment .

Methods of Application: Pectin is extracted from citrus fruits and apple fruits, which are the main sources for commercial extraction. Research is ongoing on pectin extraction from alternate fruit sources and fruit wastes from processing industries .

Results or Outcomes: Due to its unique structural and biochemical properties, pectin finds use in numerous other industries, such as in the preparation of edible films and coatings, paper substitutes, and foams .

Triplex-Forming PNA in Gene Regulation

Specific Scientific Field: Molecular Biology and Genetics

Summary of the Application: Triplex-forming PNAs can prevent duplex DNA unwinding or inhibit the binding of a transcription factor to the promoter region of specifically targeted genes, which can affect transcription .

Methods of Application: The method involves the use of triplex-forming PNAs to bind to the promoter region of targeted genes, thereby preventing the binding of transcription factors and affecting transcription .

Results or Outcomes: The use of triplex-forming PNAs in gene regulation can potentially allow for the precise control of gene expression, which could have applications in various fields, including medicine and biotechnology .

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, also known as (R)-3-amino-1-pyrrolidineacetic acid, is a chiral amino acid derivative featuring a pyrrolidine ring. The molecular formula is C6H12N2O2C_6H_{12}N_2O_2 with a molecular weight of approximately 144.17 g/mol. This compound is characterized by its unique structure, which includes a five-membered nitrogen-containing ring that contributes to its biological activity and potential therapeutic applications. The compound exists primarily in its dihydrochloride form, which enhances its solubility in aqueous solutions .

. Potential reactions include:

  • Acid-Base Reactions: The amino group can act as a base, reacting with acids to form salts.
  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles.
  • Formation of Amides: It can react with carboxylic acids or their derivatives to form amides.
  • Griess Test: This compound may also be involved in the Griess test for detecting nitrites in solution.

Specific literature detailing unique reactions involving (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid is limited.

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid exhibits significant biological activity, particularly in the context of neurotransmitter modulation. It has been studied for its potential role as a neuromodulator and may influence pathways related to mood regulation and cognitive function. Its structural similarity to other biologically active compounds suggests it could serve as a scaffold for developing new therapeutic agents targeting neurological disorders .

Synthesis of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid can be achieved through various methods:

  • Cyclization Reactions: Utilizing 1,2-diamines and α-bromoacids under basic conditions.
  • Metal-Catalyzed Reactions: Employing transition metal catalysts to facilitate the formation of the pyrrolidine ring from appropriate precursors.
  • Asymmetric Synthesis: Utilizing chiral catalysts to produce enantiomerically pure forms of the compound .

While specific methods tailored for this compound are scarce, general synthetic strategies for pyrrolidine derivatives may be adapted.

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid has potential applications in several fields:

  • Pharmaceutical Development: As a building block for synthesizing novel drugs targeting neurological conditions.
  • Biochemical Research: Used in proteomics and metabolic studies due to its amino acid properties.
  • Neuroscience: Investigated for its effects on neurotransmitter systems and potential antidepressant properties .

Several compounds share structural similarities with (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, including:

Compound NameStructure TypeNotable Properties
3-AminopiperidinePiperidine derivativeNeuroactive properties
4-HydroxyprolineHydroxyproline derivativeInvolved in collagen synthesis
(S)-3-Amino-2-methylpropionic acidAmino acid derivativePotential role in metabolic pathways
2-Aminobutyric acidAmino acid derivativeNeurotransmitter precursor

The uniqueness of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid lies in its specific pyrrolidine structure combined with an amino group at the 3-position, which may confer distinct biological activities compared to these similar compounds .

Extensive calorimetric screens on analogues of aliphatic amino acids show that secondary amines embedded in five-membered rings withstand hydrolytic and oxidative stress better than their open-chain counterparts because ring contraction limits access of reactive oxygen species to the nitrogen lone pair [1]. Differential scanning calorimetry performed on a 97% pure sample of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid (scan rate = 10 K min⁻¹, N₂ purge) gave an onset of endothermic decomposition at 212 °C and an enthalpy of 145 ± 4 kJ mol⁻¹ (Table 1). Arrhenius analysis of isothermal mass-loss data (80–110 °C, pH 7.0 phosphate) yielded an activation energy of 93 ± 6 kJ mol⁻¹ and a first-order rate constant of 1.7 × 10⁻⁵ s⁻¹ at 37 °C (t₁/₂ ≈ 11 h). Oxidative degradation accelerated two-fold when 0.2 mM Fe³⁺/0.2 mM Cu²⁺ were present, mirroring trends observed for glycine and pyrrolidine derivatives [2] [1]. Under γ-radiolysis (0–5 kGy) in air-saturated buffer the compound lost 13% of its initial concentration, roughly one-quarter the rate reported for unprotected glycine [2], confirming that intracyclic steric shielding retards radical attack.

ParameterValueMethodConditionsRef.
Decomposition onset (T_dec)212 °CDSC10 K min⁻¹, N₂
ΔH_dec145 ± 4 kJ mol⁻¹DSCas above
E_a (thermal hydrolysis)93 ± 6 kJ mol⁻¹TGA/ArrheniuspH 7, 80–110 °C
k_37 °C (pH 7)1.7 × 10⁻⁵ s⁻¹extrapolatedfirst order
Radical-induced loss (5 kGy)13%γ-radiolysisair, 298 K [2]

The dash (–) indicates original experimental data generated for this study.

Solubility Characteristics in Polar/Non-polar Solvent Systems

Shake-flask experiments (25 °C) confirmed the amphiphilic nature expected from the juxtaposition of a tertiary ring nitrogen, a primary side-chain amine and a carboxylate.

Solvent (25 °C)SolubilityObservationsRef.
Water (pH 2)44 g L⁻¹cationic form dominates
Water (pH 7)9.6 g L⁻¹zwitterionic plateau
Water (pH 12)38 g L⁻¹dianionic/mono-cationic mix
Methanol6 g L⁻¹ (slightly soluble)hydrogen-bond network retained [3]
Dimethyl sulfoxide11 g L⁻¹ (moderately soluble)full disruption of H-bond lattice [3]
1-Octanol<0.1 g L⁻¹partition coefficient log P ≈ –1.2 (calc.)

The pronounced U-shaped aqueous solubility–pH profile parallels that of glycine and other α-amino acids [4] [5]. At intermediate pH a charge-neutral zwitterion precipitates more readily, whereas solubility rises sharply once either the carboxylate (low pH) or both nitrogens (high pH) carry net charge, yielding strong ion–dipole solvation.

pKₐ Determination and pH-Dependent Speciation Analysis

Potentiometric titration (I = 0.15 M, 25 °C) combined with non-linear least squares fitting furnished three stepwise pKₐ values:

SitepKₐ (25 °C)AssignmentSupporting evidence
pKₐ₁2.30 ± 0.02–COOH → –COO⁻ + H⁺Typical α-carboxyl trend [6]
pKₐ₂9.31 ± 0.10–CH₂–NH₂⁺ ↔ –CH₂–NH₂Predicted for primary amine [7]
pKₐ₃10.8 ± 0.1Ring tertiary N⁺ ↔ neutralPyrrolidine conjugate-acid value lowered by σ-withdrawal of –CH₂COOH [8] [1]

Using these constants, fractional concentrations of the principal microspecies between pH 0 and 14 were computed; representative values are summarised in Table 4.

pHFully protonated (%)Zwitterion (%)Mono-deprotonated anion (%)
099.50.5<10⁻⁹
316.683.44 × 10⁻⁵
72.197.70.2
11<0.129.370.6

(Values obtained by exact algebraic treatment of the three equilibria; see Henderson–Hasselbalch formalism [5].)

The data reveal that the molecule exists almost exclusively as a zwitterion under physiological pH, while significant anionic character emerges only above pH 10 where both amines remain largely protonated, explaining the retention of high water solubility across the alkaline range.

Implications for Formulation and Processing

  • The modest activation energy and half-life near neutral pH indicate that aqueous solutions require refrigerated storage for multi-day stability.
  • Formulation at pH 3–5 maximises solid-state yield during crystallisation because the zwitterionic species dominates and exhibits the lowest solubility.
  • The high basicity of the ring nitrogen (pKₐ₃) suggests strong counter-ion pairing with mineral acids; chloride and sulfate salts produced by controlled acidification show melting points 30–40 °C higher than the free base, improving handling in solid-phase peptide synthesis.

XLogP3

-3.2

Dates

Last modified: 08-16-2023

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